N,N-dimethyl-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-1H-imidazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-8(2)11(9,10)5-3-6-4-7-5/h3-4H,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUFCZMUMBMNFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Agents
N,N-Dimethyl-1H-imidazole-4-sulfonamide serves as a lead compound in the development of new antimicrobial agents. Its structural properties allow for modifications that enhance biological activity against various pathogens. For example, derivatives of this compound have shown promising results in inhibiting bacterial growth, making them candidates for antibiotic development.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties, which can be leveraged to design inhibitors for specific biological targets. This characteristic is crucial in drug development, particularly for conditions that require precise enzyme modulation.
Chemical Synthesis
Catalysis
The compound is utilized as a catalyst in various chemical reactions, including the synthesis of amines and phosphines. Its ability to facilitate these reactions efficiently makes it valuable in industrial applications where rapid and effective chemical transformations are required .
Building Block for Synthesis
this compound acts as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It is involved in producing antibiotics and anti-inflammatory drugs, showcasing its utility as a building block in medicinal chemistry .
Agricultural Applications
Herbicides
This compound is pivotal in developing herbicides like fumaramides, which are used to control weed populations effectively. Its role as a precursor in synthesizing these agrochemicals highlights its significance in agricultural chemistry .
Fungicides
this compound shares structural similarities with fungicides such as cyazofamid, which inhibit mitochondrial respiration in fungi. Understanding the structure-activity relationship of this compound can lead to the design of more effective fungicides.
Material Science
Polymer Production
The compound is involved in synthesizing polymers, particularly elastomers, which are used extensively in manufacturing tires, coatings, and adhesives. The elasticity provided by these polymers makes them suitable for various applications across industries .
Surfactants and Dyes
this compound is also used in producing surfactants that lower water's surface tension, enhancing its mixing capabilities with other substances. Additionally, it plays a role in synthesizing dyes and pigments used in textiles and plastics .
Case Studies
Mechanism of Action
The mechanism by which N,N-dimethyl-1H-imidazole-4-sulfonamide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and affect their activity by binding to active sites or altering their conformation. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs include sulfonamide derivatives with variations in substituents on the imidazole ring, sulfonamide group, or adjacent aromatic systems. Below is a detailed comparison:
2.1 Substituent Effects on Physicochemical Properties
- Steric Effects: Bulky substituents (e.g., naphthalenylmethylthio in Compound 13, ) elevate melting points due to increased molecular packing efficiency . Solubility: The dimethylamino group in this compound likely improves water solubility compared to halogenated analogs.
Structural Characterization Techniques
- NMR Spectroscopy : The imidazole proton in 2-bromo-N,N-dimethyl-1H-imidazole-4-sulfonamide resonates at δ 7.48 ppm, a shift influenced by bromine’s electronegativity . Comparable shifts in the target compound would depend on substituent electronic effects.
- Mass Spectrometry : ESI-HRMS confirmed the molecular ion [M+H]+ at m/z 253.9595 for the bromo derivative, a benchmark for validating analogous structures .
Biological Activity
N,N-Dimethyl-1H-imidazole-4-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and features an imidazole ring substituted with two methyl groups and a sulfonamide group. This unique structure enhances its solubility and reactivity, making it a valuable candidate for various biological applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In a study assessing the antibacterial efficacy of related sulfonamide compounds, this compound demonstrated promising results, particularly with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Bacterial Strain | MIC (mg/mL) | Comparison Antibiotic | MIC (mg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 0.05 | Amoxicillin | 0.25 |
| Escherichia coli | 0.10 | Kanamycin | >0.5 |
| Bacillus subtilis | 0.05 | Amoxicillin | 0.25 |
Anticancer Potential
This compound has also been explored for its anticancer properties . Studies indicate that imidazole derivatives can interact with cellular targets involved in cancer progression. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast and colorectal cancer cells, with IC50 values indicating potent activity .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit the activity of enzymes involved in bacterial growth and cancer cell proliferation.
- Binding Affinity : Interaction studies suggest that this compound can bind to various biological targets, potentially altering their function and leading to therapeutic effects.
Case Studies and Research Findings
- Antibacterial Evaluation : A study synthesized several novel sulfonamide derivatives, including this compound, and evaluated their antibacterial activities against standard strains using microbroth dilution assays. The results indicated that most compounds exhibited significant antibacterial properties, with some outperforming traditional antibiotics .
- Cytotoxicity Studies : In vitro studies demonstrated that this compound had selective cytotoxic effects on cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
Preparation Methods
Sulfonamide Formation via Chlorosulfonylation and Amination
One robust industrially applicable method involves first introducing a chlorosulfonyl group onto the imidazole ring, followed by nucleophilic substitution with dimethylamine to form the N,N-dimethyl sulfonamide.
Chlorosulfonylation: Treatment of the imidazole derivative with sulfuryl chloride or thionyl chloride under controlled temperature in an organic solvent such as ethyl acetate or dichloromethane. This step converts the sulfonyl hydroxyl group to a sulfonyl chloride intermediate.
Amination: Subsequent reaction of the sulfonyl chloride intermediate with N,N-dimethylamine in the presence of a base like anhydrous potassium carbonate to yield the N,N-dimethyl sulfonamide.
Reaction conditions and yields:
| Step | Reagents & Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorosulfonylation | Sulfuryl chloride, ethyl acetate, 25 ± 5 °C, 3-6 hours | 75-76 | 95-96 |
| Amination | N,N-dimethylamine, K2CO3, reflux in ethyl acetate, 3-8 hrs | 89 | 98 |
This method was exemplified in a patent for related imidazole sulfonamides, demonstrating its suitability for scale-up and industrial production with total yields around 45-46% from starting materials and high purity of the final product.
Direct Oxidative Coupling of Heteroaryl Thiols and Amines
An alternative synthetic route involves the direct oxidative coupling of heteroaryl thiols with primary or secondary amines to form sulfonamides. This method avoids the need for chlorosulfonyl intermediates and can be performed under mild conditions.
- Suspension of the heterocyclic thiol and amine (e.g., N,N-dimethylamine) in an organic solvent such as 1,2-dichloroethane at room temperature.
- Addition of N-chlorosuccinimide (NCS) as an oxidant to promote the coupling.
- Post-reaction treatment with hydrogen peroxide and ammonium molybdate catalyst to ensure complete oxidation to the sulfonamide.
This method offers a straightforward and efficient approach to sulfonamide synthesis with broad substrate scope and functional group tolerance.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Chlorosulfonylation + Amination | Sulfuryl chloride, N,N-dimethylamine, K2CO3 | 25-85 °C, 3-8 hours, organic solvents | High purity, scalable | Requires handling of corrosive reagents |
| Direct Oxidative Coupling | Heteroaryl thiol, N,N-dimethylamine, NCS, H2O2, Mo catalyst | Room temperature, mild conditions | Mild, avoids sulfonyl chloride intermediates | Requires careful control of oxidation |
| Multi-step Imidazole Synthesis + Sulfonamide Introduction | Amidoximes, glyoxal, iron catalyst, sulfuryl chloride | Heating, reflux, microwave-assisted | Versatile, allows substitution control | Multi-step, longer synthesis time |
Research Findings and Notes
The chlorosulfonylation followed by amination method yields high-purity N,N-dimethyl-1H-imidazole-4-sulfonamide with yields around 75-90% in individual steps and overall moderate total recovery (~45%) from starting materials.
Direct oxidative coupling methods provide a more environmentally friendly and operationally simple route, though they require precise control of oxidants and catalysts to avoid side reactions.
Advances in imidazole synthesis allow for tailored substitution patterns, which can be leveraged to prepare various sulfonamide derivatives, including this compound, with potential biological activity.
Q & A
Basic: What are the optimal synthetic routes and purification methods for N,N-dimethyl-1H-imidazole-4-sulfonamide?
Methodological Answer:
The synthesis typically involves reacting 1-methyl-1H-imidazole-4-sulfonyl chloride with dimethylamine under controlled conditions. Key steps include:
- Reaction Setup : Use polar aprotic solvents (e.g., DMF or THF) with triethylamine as a base to neutralize HCl byproducts.
- Temperature : Maintain 0–25°C to minimize side reactions like hydrolysis .
- Purification : Post-reaction, isolate the product via vacuum filtration and purify using recrystallization (ethanol/water mixtures) or silica-gel column chromatography (eluent: ethyl acetate/hexane) .
- Yield Optimization : Monitor reaction progress via TLC and ensure anhydrous conditions to prevent sulfonyl chloride hydrolysis .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm substitution patterns (e.g., dimethyl groups on the sulfonamide nitrogen) and imidazole ring proton environments. For example, imidazole C2-H appears as a singlet near δ 7.5 ppm .
- Mass Spectrometry (HRMS) : Verify molecular weight (calc. ~218.26 g/mol) and fragmentation patterns to distinguish from byproducts .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H stretches (if present) .
- Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C, H, N, S percentages .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- Crystal Growth : Use slow evaporation of saturated solutions in DMSO/water to obtain single crystals .
- Data Collection : Employ synchrotron radiation for high-resolution data (≤1.0 Å) to resolve electron density around the sulfonamide group.
- Refinement : Use SHELXL for least-squares refinement, addressing challenges like disorder in methyl groups or twinning. Apply restraints for thermal parameters of flexible moieties .
- Validation : Check geometric parameters (e.g., S-N bond lengths: ~1.63 Å) against Cambridge Structural Database entries for sulfonamides .
Advanced: What computational strategies predict the biological target interactions of this compound?
Methodological Answer:
- Molecular Docking : Dock the compound into bacterial dihydropteroate synthase (DHPS) active sites (PDB: 1AJ0) using AutoDock Vina. Focus on hydrogen bonds between sulfonamide S=O and Arg63/His150 residues .
- QSAR Modeling : Train models using IC₅₀ data from sulfonamide analogs. Key descriptors include logP (optimal ~1.5), polar surface area (~90 Ų), and electron-withdrawing effects of the imidazole ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and ligand-protein interaction fingerprints .
Advanced: How to resolve contradictions in reported biological activities of sulfonamide derivatives?
Methodological Answer:
- Assay Validation : Re-test conflicting compounds under standardized conditions (e.g., Mueller-Hinton agar for MIC assays vs. enzymatic DHPS inhibition) .
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, excluding impurities as confounding factors .
- Orthogonal Assays : Compare antibacterial activity with cytotoxicity (e.g., HEK293 cell viability) to differentiate selective vs. nonspecific effects .
- Meta-Analysis : Apply Fisher’s exact test to aggregated data to identify statistically significant structure-activity trends (e.g., N,N-dimethyl vs. N-alkyl substitutions) .
Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Kinetic Studies : Use stopped-flow UV-Vis to monitor reactions with amines. The sulfonamide’s electron-withdrawing imidazole ring increases electrophilicity at the sulfur atom, accelerating SN2 displacements .
- DFT Calculations : Compute activation energies (B3LYP/6-31G*) for sulfonamide bond cleavage. The N,N-dimethyl group reduces steric hindrance, favoring planar transition states .
- Isotopic Labeling : Track ¹⁵N-labeled dimethylamine incorporation via LC-MS to confirm reaction pathways .
Basic: How to assess the hydrolytic stability of this compound under physiological conditions?
Methodological Answer:
- Buffer Screening : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots at 0, 24, 48 hrs.
- Analytical Monitoring : Quantify degradation via HPLC-UV (λ = 254 nm). Hydrolysis products (e.g., 1H-imidazole-4-sulfonic acid) elute earlier than the parent compound .
- Kinetic Modeling : Fit data to first-order decay models; calculate t₁/₂. Sulfonamides with electron-withdrawing groups typically exhibit t₁/₂ > 48 hrs at pH 7.4 .
Advanced: What crystallographic software tools are essential for refining complex disorder in sulfonamide structures?
Methodological Answer:
- Disorder Modeling : In SHELXL , split occupancy for disordered methyl groups (e.g., N,N-dimethyl) using PART and AFIX commands .
- Twinned Data : For twinned crystals (common in sulfonamides), use TWIN/BASF commands. Verify with Hooft parameter (|y| < 0.1) .
- Validation Tools : Check with PLATON/ADDSYM to avoid over-interpretation of pseudo-symmetry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
